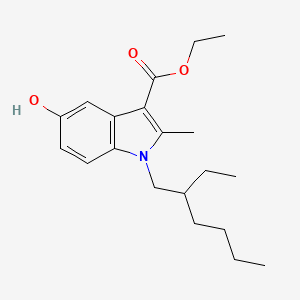acetyl}hydrazinylidene)butanamide](/img/structure/B15015392.png)
(3E)-N-(2,3-dichlorophenyl)-3-(2-{[(2-hydroxyethyl)amino](oxo)acetyl}hydrazinylidene)butanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3E)-N-(2,3-DICHLOROPHENYL)-3-({[(2-HYDROXYETHYL)CARBAMOYL]FORMAMIDO}IMINO)BUTANAMIDE is a complex organic compound characterized by its unique chemical structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (3E)-N-(2,3-DICHLOROPHENYL)-3-({[(2-HYDROXYETHYL)CARBAMOYL]FORMAMIDO}IMINO)BUTANAMIDE typically involves multiple steps, starting from readily available precursors. The process often includes:
Formation of the core structure: This involves the reaction of 2,3-dichloroaniline with suitable reagents to form the core phenyl structure.
Addition of functional groups:
Final assembly: The final step involves the coupling of the intermediate compounds under controlled conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to enhance reaction efficiency and yield.
Analyse Chemischer Reaktionen
Types of Reactions
(3E)-N-(2,3-DICHLOROPHENYL)-3-({[(2-HYDROXYETHYL)CARBAMOYL]FORMAMIDO}IMINO)BUTANAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms, often involving hydrogenation.
Substitution: Nucleophilic and electrophilic substitution reactions can modify the functional groups attached to the phenyl ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst is often used for reduction.
Substitution: Reagents such as sodium hydroxide or sulfuric acid are used depending on the type of substitution reaction.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce amines or alcohols.
Wissenschaftliche Forschungsanwendungen
(3E)-N-(2,3-DICHLOROPHENYL)-3-({[(2-HYDROXYETHYL)CARBAMOYL]FORMAMIDO}IMINO)BUTANAMIDE has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of (3E)-N-(2,3-DICHLOROPHENYL)-3-({[(2-HYDROXYETHYL)CARBAMOYL]FORMAMIDO}IMINO)BUTANAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,3-Dichloroaniline: Shares the dichlorophenyl structure but lacks the additional functional groups.
2,4-Dichloroaniline: Another isomer with different chlorine atom positions.
2,5-Dichloroaniline: Similar structure with chlorine atoms at different positions.
Uniqueness
(3E)-N-(2,3-DICHLOROPHENYL)-3-({[(2-HYDROXYETHYL)CARBAMOYL]FORMAMIDO}IMINO)BUTANAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Eigenschaften
Molekularformel |
C14H16Cl2N4O4 |
|---|---|
Molekulargewicht |
375.2 g/mol |
IUPAC-Name |
N'-[(E)-[4-(2,3-dichloroanilino)-4-oxobutan-2-ylidene]amino]-N-(2-hydroxyethyl)oxamide |
InChI |
InChI=1S/C14H16Cl2N4O4/c1-8(19-20-14(24)13(23)17-5-6-21)7-11(22)18-10-4-2-3-9(15)12(10)16/h2-4,21H,5-7H2,1H3,(H,17,23)(H,18,22)(H,20,24)/b19-8+ |
InChI-Schlüssel |
VNSHQZIRVGZHQG-UFWORHAWSA-N |
Isomerische SMILES |
C/C(=N\NC(=O)C(=O)NCCO)/CC(=O)NC1=C(C(=CC=C1)Cl)Cl |
Kanonische SMILES |
CC(=NNC(=O)C(=O)NCCO)CC(=O)NC1=C(C(=CC=C1)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-(benzylsulfanyl)-N'-[(E)-phenylmethylidene]propanehydrazide](/img/structure/B15015310.png)
![3-[(2E)-2-(2-chloro-5-nitrobenzylidene)hydrazinyl]-4H-1,2,4-triazol-4-amine](/img/structure/B15015315.png)
![4-Nitro-2-[(E)-(1H-1,2,4-triazol-3-ylimino)methyl]phenol](/img/structure/B15015316.png)
![N-[2-({(2E)-2-[4-(heptyloxy)benzylidene]hydrazinyl}carbonyl)phenyl]-2-methylbenzamide](/img/structure/B15015317.png)
![2-[(E)-[(4-Fluorophenyl)imino]methyl]-6-iodo-4-methylphenol](/img/structure/B15015318.png)
![N',N''-[oxybis(ethane-2,1-diyloxybenzene-4,1-diylcarbonyl)]bis(4-nitrobenzohydrazide)](/img/structure/B15015331.png)
![4-chloro-2-[(E)-{[4-chloro-3-(6-methyl-1,3-benzoxazol-2-yl)phenyl]imino}methyl]-3,5-dimethylphenol](/img/structure/B15015342.png)
![Phenol, 4-chloro-2-[[(4-methoxyphenyl)imino]methyl]-3,5-dimethyl-](/img/structure/B15015351.png)

![(1Z)-1-{[5-(2-chloro-4-nitrophenyl)furan-2-yl]methylidene}-2-(3-chlorophenyl)hydrazine](/img/structure/B15015373.png)
![2-(2-bromo-4-chlorophenoxy)-N'-[(1E,2E)-3-phenylprop-2-en-1-ylidene]acetohydrazide](/img/structure/B15015376.png)
![4-[(E)-({2-[(4-Chlorophenyl)formamido]acetamido}imino)methyl]-2-methoxyphenyl 3,4,5-trimethoxybenzoate](/img/structure/B15015379.png)
![N'-[(E)-(4-methoxy-3-nitrophenyl)methylidene]-2-(naphthalen-1-yl)acetohydrazide](/img/structure/B15015382.png)
![4-[(E)-(2-{4-[(3-chloro-4-methylphenyl)amino]-6-(diethylamino)-1,3,5-triazin-2-yl}hydrazinylidene)methyl]phenol](/img/structure/B15015388.png)
